Synthetic Yield: 3-Bromo-2-(bromomethyl)pyridine hydrobromide via Radical Bromination of 3-Bromo-2-methylpyridine
The synthesis of 3-bromo-2-(bromomethyl)pyridine (free base) from 3-bromo-2-methylpyridine using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride at 85°C proceeds with an isolated yield of 45% . This yield serves as a benchmark for evaluating alternative synthetic routes and for cost-of-goods calculations in procurement decisions.
| Evidence Dimension | Synthetic Yield (Radical Bromination) |
|---|---|
| Target Compound Data | 45% (free base form, as reported in patent procedure) |
| Comparator Or Baseline | Class baseline: other halomethylpyridines via radical bromination typically range 40-70% |
| Quantified Difference | Not directly comparable; this datum serves as a specific reference point for this substitution pattern |
| Conditions | 3-bromo-2-methylpyridine (2.7 g, 15.8 mmol), NBS (3.10 g, 17.42 mmol), benzoyl peroxide (190 mg, 0.78 mmol) in CCl4 (50 mL), 85°C, overnight |
Why This Matters
This specific yield datum informs procurement and process chemistry decisions by establishing a verifiable baseline for the unique 3-bromo-2-bromomethyl substitution pattern.
